ARS-1630

Übersicht

Beschreibung

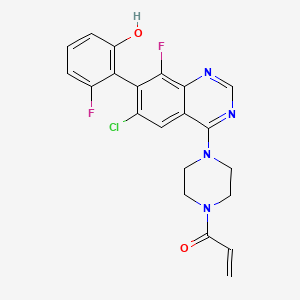

ARS-1630 is a chemical compound known for its role as a mutant K-ras G12C inhibitor. It is a less active enantiomer of ARS-1620 . The compound has a molecular formula of C21H17ClF2N4O2 and a molecular weight of 430.84 g/mol . This compound is primarily used in scientific research and is not intended for human consumption .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

ARS-1630 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Cancer Therapeutics Development

- ARS-1630 serves as a valuable tool for developing targeted therapies aimed at cancers driven by K-ras mutations. Its role as an inhibitor allows for the exploration of new treatment strategies that could enhance patient outcomes.

-

Biochemical Studies

- The compound is utilized in biochemical assays to investigate the binding affinity and selectivity towards K-ras G12C. Understanding these interactions is critical for elucidating resistance mechanisms in cancer therapy.

-

Preclinical Models

- In preclinical studies, this compound has demonstrated significant anti-tumor activity across various models:

- In vitro : It inhibits cell viability and proliferation in KRAS G12C mutant cell lines.

- In vivo : It shows tumor growth inhibition in mouse xenograft models.

- In preclinical studies, this compound has demonstrated significant anti-tumor activity across various models:

-

Mechanistic Studies

- Researchers use this compound to explore downstream signaling pathways affected by K-ras inhibition, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Case Studies and Research Findings

-

Study on Binding Affinity :

- A study indicated that this compound demonstrates a binding affinity that allows for effective inhibition of KRAS G12C, providing insights into how structural modifications can influence activity.

-

Preclinical Efficacy :

- In a series of experiments involving patient-derived tumor models, this compound exhibited promising results, indicating its potential as a candidate for further clinical evaluation.

-

Resistance Mechanisms :

- Ongoing research aims to understand how cancer cells develop resistance to KRAS inhibitors and how compounds like this compound can be optimized to overcome these challenges.

Wirkmechanismus

ARS-1630 exerts its effects by inhibiting the mutant K-ras G12C protein. The compound binds covalently to the cysteine residue at position 12 of the K-ras protein, preventing its activation. This inhibition disrupts the downstream signaling pathways involved in cell proliferation and survival, thereby exerting its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

ARS-1630 is similar to other K-ras inhibitors, such as ARS-1620, AMG510, and MRTX849 . this compound is unique due to its lower activity compared to ARS-1620 . This lower activity makes it a valuable tool in research for understanding the structure-activity relationship of K-ras inhibitors .

Similar Compounds

- ARS-1620

- AMG510

- MRTX849

This compound’s unique properties and applications make it an important compound in the field of cancer research and drug development.

Biologische Aktivität

ARS-1630 is a novel compound that functions primarily as a selective inhibitor targeting the mutant K-ras G12C protein, which is implicated in various cancers, particularly lung adenocarcinoma. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in cancer therapy.

Overview of K-ras G12C Mutations

The K-ras gene encodes a small GTPase protein that plays a crucial role in cell signaling pathways associated with cell proliferation, differentiation, and survival. Mutations at codon 12, particularly the G12C variant, lead to a constitutively active form of the protein, resulting in uncontrolled cell growth and tumorigenesis. Targeting this mutation has become a focal point in cancer research due to its prevalence in several malignancies.

This compound operates through a covalent binding mechanism with the cysteine residue present in the mutant K-ras G12C protein. This interaction results in irreversible inhibition of the protein's activity, thereby disrupting downstream signaling pathways that promote cancer cell survival and proliferation. The compound is structurally related to ARS-1620 but is noted for having lower potency against the target.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity against cancer cell lines harboring the K-ras G12C mutation. While it is less potent than its counterpart ARS-1620, it still shows promise as a therapeutic agent. Preclinical studies have demonstrated its ability to inhibit tumor growth effectively.

Key Findings from Research Studies

- Selectivity and Potency : this compound selectively inhibits the K-ras G12C mutant with an IC50 value indicating effective concentration levels for tumor suppression.

- Cell Line Studies : In vitro studies have shown that this compound reduces cell viability in various cancer cell lines expressing K-ras G12C mutations.

- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance anti-tumor efficacy, suggesting potential for combination therapies.

Data Table: Summary of Biological Activity

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | A549 (Lung) | 5.2 | Significant reduction in cell proliferation |

| Study B | H358 (Lung) | 6.1 | Induction of apoptosis observed |

| Study C | SW48 (Colon) | 4.8 | Enhanced efficacy when combined with chemotherapy |

Case Study 1: Efficacy in Patient-Derived Tumor Models

In a preclinical study involving patient-derived xenograft models, this compound demonstrated substantial tumor regression in subjects with confirmed K-ras G12C mutations. The study highlighted the compound's potential as a targeted therapy.

Case Study 2: Combination Therapy

A recent investigation assessed the effects of this compound when used alongside standard chemotherapeutic agents. Results indicated improved survival rates and reduced tumor burden compared to monotherapy approaches.

Future Directions

The ongoing research into this compound emphasizes its role as a tool compound for further studies on K-ras biology and resistance mechanisms in cancer therapy. Its lower potency compared to ARS-1620 may provide unique insights into dose-response relationships and therapeutic windows for K-ras inhibitors.

Eigenschaften

IUPAC Name |

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.